Anticonvulsant Potency: In Vivo Seizure Latency vs. Vehicle Control in a PTZ-Induced Mouse Model
The primary differentiation for N-aryl-4-(1,3-dioxoisoindolin-2-yl)benzamides, including 4-(1,3-dioxoisoindol-2-yl)-N-(3-methylphenyl)benzamide, is their potential as anticonvulsant agents with a mechanism of action similar to thalidomide but with the goal of reduced teratogenicity. In a standardized in vivo assay, the target compound, when administered at 10 mg/kg i.p. in a pentylenetetrazole (PTZ)-induced seizure model in mice, is assessed based on its ability to prolong the latency time to the first seizure symptom compared to a vehicle control [1]. The assay benchmark is the performance of the most active analog in the same series, a 3,4-dimethylphenyl derivative, which significantly increased seizure inhibition duration relative to thalidomide [1]. The specific quantitative data for the 3-methylphenyl analog, while part of this study, is used to establish its position within the structure-activity relationship (SAR) landscape, defining its value not as the most potent analog but as a critical comparator for understanding the pharmacophore.
| Evidence Dimension | Latency time to first seizure symptom |
|---|---|
| Target Compound Data | Quantitative data for the specific 3-methylphenyl analog is part of a larger SAR study and is a critical piece for comparing the whole data set, but not directly stated here. |
| Comparator Or Baseline | Vehicle control and 3,4-dimethylphenyl analog. The 3,4-dimethylphenyl analog demonstrated an increased duration of seizure inhibition threshold compared to thalidomide. |
| Quantified Difference | To be determined by the end-user based on a full review of the study. The 3-methylphenyl analog's specific latency time is a key data point for SAR analysis. |
| Conditions | In vivo, adult mice, PTZ-induced seizure model (70 mg/kg PTZ, i.p.), compound administered at 10 mg/kg i.p. 30 min prior to PTZ. |
Why This Matters
Procuring this specific compound is essential for replicating or building upon this SAR study, as using a different analog (e.g., 2-fluorophenyl or unsubstituted phenyl) would introduce a confounding variable that invalidates direct comparison with the published data.
- [1] Kiminejad Malaie, P., Asadi, M., Hosseini, F. S., Biglar, M., & Amanlou, M. (2020). Synthesis, in Vivo and in Silico Studies of N-Aryl-4-(1,3-Dioxoisoindolin-2-Yl)Benzamides as an Anticonvulsant Agent. Pharmaceutical Sciences, 26(1), 38-44. View Source
